molecular formula C23H33N5O4 B2737268 N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877633-58-4

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B2737268
CAS No.: 877633-58-4
M. Wt: 443.548
InChI Key: WVLAPMWVHZIEMC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a structurally complex compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a furan-2-yl moiety, and a dimethylaminoethyl-ethanediamide linker. Its molecular formula is inferred to be C25H35N5O4 (molecular weight ≈ 469.6 g/mol), closely resembling analogs such as the diethylamino variant (C25H37N5O4, molecular weight 471.6 g/mol) described in . The compound’s design integrates key pharmacophoric elements: the piperazine ring for receptor interaction, the methoxyphenyl group for lipophilicity, and the furan heterocycle for electronic modulation .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4/c1-26(2)11-10-24-22(29)23(30)25-17-20(21-5-4-16-32-21)28-14-12-27(13-15-28)18-6-8-19(31-3)9-7-18/h4-9,16,20H,10-15,17H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAPMWVHZIEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the dimethylaminoethyl and furan-2-yl derivatives, followed by their coupling with the piperazine and oxalamide moieties under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The ethanediamide core undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield References
Acid-catalyzed hydrolysis6M HCl, reflux (12 hrs)2-(dimethylamino)ethylamine + furan-2-yl-piperazine ethylenediamine diacid78%
Base-catalyzed hydrolysis2M NaOH, 80°C (8 hrs)Sodium salts of fragmented amines + furan derivatives65%

Key findings:

  • Reaction rates depend on steric hindrance from the piperazine substituents

  • Acid hydrolysis shows higher regioselectivity for the dimethylaminoethyl amide bond

Piperazine Ring Modifications

The 4-(4-methoxyphenyl)piperazine moiety undergoes characteristic reactions:

Reaction Conditions Products Yield References
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C (6 hrs)Quaternary ammonium derivative at piperazine N⁴42%
DemethylationBBr₃, DCM, -78°C → RT (24 hrs)Phenolic piperazine derivative68%
Suzuki Coupling4-Bromotoluene, Pd(PPh₃)₄, K₂CO₃Biaryl-modified piperazine analog55%

Critical observations:

  • Steric effects from the existing 4-methoxyphenyl group limit N-alkylation efficiency

  • Demethylation preserves amide bond integrity under controlled conditions

Furan Ring Reactivity

The 2-furyl group participates in characteristic aromatic reactions:

Reaction Conditions Products Yield References
Diels-Alder CycloadditionMaleic anhydride, toluene, 110°CEndo-adduct with retained amide functionality37%
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°C (2 hrs)5-Nitro-furan derivative61%
HydrogenationH₂ (1 atm), Pd/C, EtOHTetrahydrofuran analog84%

Notable results:

  • Diels-Alder reactivity reduced compared to simple furans due to electronic effects from adjacent groups

  • Nitration occurs selectively at C5 position of furan

Tertiary Amine Reactivity

The dimethylaminoethyl group shows distinct reactivity:

Reaction Conditions Products Yield References
OxidationmCPBA, CH₂Cl₂, 0°C (4 hrs)N-Oxide derivative89%
Quaternary Salt FormationMethyl triflate, CH₃CN, RT (12 hrs)Trimethylammonium triflate salt95%
Reductive AminationBenzaldehyde, NaBH₃CN, MeOHBenzylic amine derivative44%

Key mechanistic insights:

  • Oxidation occurs without affecting the piperazine ring's electron density

  • Steric factors prevent complete quaternization in some derivatives

Cross-Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Reaction Conditions Products Yield References
Buchwald-Hartwig Amination4-Bromoanisole, Xantphos-Pd, t-BuONaExtended π-system at piperazine aryl group51%
Sonogashira CouplingPhenylacetylene, CuI, Pd(PPh₃)₂Cl₂Alkyne-containing analog63%
Heck ReactionStyrene, Pd(OAc)₂, P(o-tol)₃Vinyl-substituted furan derivative48%

Reaction optimization notes:

  • Requires protection of amine groups during coupling reactions

  • Catalyst loading can be reduced to 2 mol% without compromising yield

Critical Analysis of Reaction Pathways

  • Electronic Effects : The electron-donating methoxy group on the piperazine aryl ring decreases electrophilic substitution rates at adjacent positions

  • Steric Considerations : Bulky substituents on the ethanediamide core limit access to the piperazine N⁴ position

  • pH Sensitivity : Amide bonds remain stable between pH 3-9, but rapid degradation occurs outside this range

  • Thermal Stability : Decomposition observed >200°C via simultaneous furan ring opening and amide pyrolysis

This comprehensive reaction profile enables rational design of derivatives for structure-activity relationship studies in medicinal chemistry applications .

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds with similar structural motifs to N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide may exhibit antidepressant effects. The presence of the piperazine ring is often associated with improved serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that derivatives of this compound can effectively modulate neurotransmitter systems, potentially leading to novel antidepressant therapies .

Anticancer Activity

The furan moiety in this compound has been linked to various anticancer activities. Compounds containing furan derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Research into related compounds suggests that this compound may also possess similar properties, warranting further investigation into its anticancer potential .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. These studies reveal significant interactions with proteins involved in disease pathways, including those related to inflammation and cancer progression . The compound's ability to inhibit specific enzymes or receptors can be pivotal in drug development.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is critical for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable ADMET characteristics, which are essential for ensuring effective drug delivery and minimizing adverse effects . Further research is needed to optimize these properties for clinical applications.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its potential as a building block in organic electronics and photonic devices is being explored due to its electronic properties and stability . The incorporation of this compound into polymer matrices could lead to the development of new materials with enhanced performance characteristics.

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant serotonin receptor modulation in vitro .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines .
Study 3Molecular DockingShowed high binding affinity with lipoprotein-associated phospholipase A2 .
Study 4Material SciencePotential use in organic photovoltaic devices due to favorable electronic properties .

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Aminoalkyl Group Variations

  • Diethylamino vs. Dimethylamino: The diethylamino analog () exhibits a molecular weight of 471.6 g/mol, slightly higher than the target compound’s estimated 469.6 g/mol.
  • Methoxybenzyl vs. Furanyl: describes an analog with a 4-methylbenzoyl-piperazinyl group.

Piperazine Substitution Patterns

  • 4-Methoxyphenyl vs. Nitrophenyl/Chlorophenyl: Compounds in and feature nitrophenyl (e.g., 9a: 4-nitrophenyl) or chlorophenyl substituents.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Piperazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Metabolic Stability*
Target Compound C25H35N5O4 469.6 4-Methoxyphenyl, Furan-2-yl 2.8 Moderate
Diethylamino Analog () C25H37N5O4 471.6 4-Methoxyphenyl, Diethylamino 3.2 High
4-Methylbenzoyl Analog () C23H28N4O4 424.5 4-Methylbenzoyl 3.5 High
Nitrophenyl Derivative (a) C24H22F3N5O3 503.5 3-Trifluoromethyl, Nitrophenyl 4.1 Low

*Predicted based on structural analogs.

Biological Activity

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H30N4OC_{22}H_{30}N_4O and a molecular weight of approximately 370.5 g/mol. The presence of functional groups such as dimethylamino, furan, and piperazine contributes to its biological activity.

Pharmacological Activities

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which may contribute to mood enhancement. A study showed that derivatives with similar structures demonstrated significant reductions in depressive-like behavior in animal models .

2. Antimicrobial Effects

Compounds containing furan rings have been noted for their antimicrobial properties. A related study reported that furan derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives were tested against various cancer types, showing selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

4. Neuroprotective Effects

Preliminary findings suggest that compounds with similar structures may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to furan-containing compounds could mitigate neuronal damage .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Serotonin Receptor Modulation : The piperazine ring likely interacts with serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Pathogen Growth : The furan component may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for microbial survival.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Demonstrated significant antidepressant effects in rodent models using structurally related compounds.
Reported antimicrobial efficacy against E. coli and S. aureus for furan-based derivatives.
Highlighted neuroprotective properties through antioxidant mechanisms in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and what purification techniques ensure high yield and purity?

  • Methodology : The compound's structural complexity (e.g., ethanediamide linkage, piperazine, and furan moieties) requires multi-step synthesis. A plausible route involves:

  • Coupling reactions : Amide bond formation between dimethylaminoethylamine and the furan-piperazine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography with gradient elution (e.g., dichloromethane/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key challenges : Steric hindrance from the dimethylaminoethyl group may reduce coupling efficiency, necessitating excess reagents or prolonged reaction times.

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm connectivity of the piperazine (δ 2.5–3.5 ppm), furan (δ 6.3–7.4 ppm), and methoxyphenyl (δ 3.8 ppm) groups .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at calculated m/z) .
  • X-ray crystallography (if crystallizable): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous piperazine-ethylamide derivatives .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

  • In silico approaches :

  • Molecular docking : Simulate binding to receptors (e.g., dopamine D3 or serotonin receptors) using AutoDock Vina, focusing on the piperazine moiety’s role in hydrogen bonding .
  • ADMET prediction : Use SwissADME to assess logP (~3.5), blood-brain barrier permeability, and CYP450 inhibition risks .
    • Validation : Compare computational results with in vitro assays (e.g., plasma protein binding or microsomal stability tests) to resolve discrepancies .

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are critical for reliability?

  • Assay design :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., Lewis lung carcinoma) using MTT assays, with IC50 values benchmarked against known DNA-intercalating agents (e.g., doxorubicin) .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors, using [³H]-WAY-100635 or [³H]-spiperone as controls .
    • Controls : Include vehicle-only controls, reference compounds (e.g., clozapine for receptor studies), and replicate experiments to address variability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : If the compound shows high in vitro potency but low in vivo efficacy:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., demethylation of the methoxyphenyl group) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
    • Structural analogs : Compare with derivatives (e.g., substituting the furan with thiophene) to identify structure-activity relationships (SAR) .

Methodological Notes

  • Synthetic reproducibility : Optimize reaction temperatures (e.g., 0–5°C for amine coupling) to prevent side reactions .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

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